Basic cupric carbonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Basic cupric carbonate can be prepared by treating aqueous solutions of copper(II) sulfate with sodium bicarbonate. The reaction proceeds as follows: [ 2 \text{CuSO}_4 + 2 \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3 + 2 \text{Na}_2\text{SO}_4 + \text{CO}_2 ] Copper(II) sulfate can also be substituted with copper(II) chloride .

Industrial Production Methods: In industrial settings, this compound is produced by combining aqueous solutions of copper(II) sulfate and sodium carbonate. The this compound precipitates from the solution, releasing carbon dioxide .

Types of Reactions:

Decomposition: When heated, this compound decomposes to form copper(II) oxide and carbon dioxide: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \text{CuO} + \text{CO}_2 + \text{H}_2\text{O} ]

Oxidation-Reduction: this compound can undergo redox reactions, particularly in the presence of reducing agents.

Substitution: It can react with acids to form copper(II) salts and carbon dioxide.

Common Reagents and Conditions:

Reagents: Sodium bicarbonate, copper(II) sulfate, copper(II) chloride, acids (e.g., hydrochloric acid).

Conditions: Aqueous solutions, heating for decomposition reactions.

Major Products:

Decomposition: Copper(II) oxide and carbon dioxide.

Acid Reaction: Copper(II) salts and carbon dioxide.

科学的研究の応用

Wood Preservation

Environmental Benefits : Basic cupric carbonate is increasingly recognized as an environmentally friendly alternative to traditional wood preservatives like Chromated Copper Arsenate (CCA). The latter contains arsenic, a known environmental pollutant. Research indicates that this compound can effectively protect wood from decay and insect damage while posing less risk to the environment .

Case Study : A study demonstrated the efficacy of this compound as a wood preservative. The compound was synthesized through a chemical precipitation method using copper chloride and sodium hydroxide, resulting in a blue colloidal precipitate. The product exhibited strong antifungal properties, making it suitable for outdoor wood applications .

Agricultural Applications

Fungicides and Pesticides : this compound is utilized in agriculture as a fungicide and pesticide. It helps control plant diseases and pests, thereby enhancing crop yield. The compound acts by disrupting the cellular processes of fungi and insects .

Animal Feed Additive : This compound is also incorporated into animal feed to prevent copper deficiency in livestock, particularly ruminants. Its inclusion ensures proper growth and metabolic function in animals .

Pigments and Colorants

This compound is employed as a pigment in various products, including paints, varnishes, and pottery glazes. Its vibrant blue-green color is desirable in artistic applications and industrial coatings .

| Application | Description |

|---|---|

| Wood Preservation | Environmentally friendly alternative to CCA for protecting wood from decay. |

| Agriculture | Used as a fungicide and pesticide; prevents copper deficiency in livestock. |

| Pigments | Provides color in paints, varnishes, and ceramics; vibrant blue-green hue. |

Chemical Manufacturing

This compound serves as a precursor for the synthesis of various copper compounds used in industrial processes. It can be converted into copper salts through reactions with stronger acids, facilitating its use in chemical manufacturing .

Pyrotechnics

The compound finds applications in pyrotechnics due to its ability to produce vibrant colors when burned. It is used in fireworks formulations to achieve specific visual effects .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various analyses. Its properties allow it to participate in reactions that help identify other substances or determine their concentrations .

作用機序

The mechanism by which basic cupric carbonate exerts its effects involves the release of copper ions (Cu²⁺) in aqueous environments. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial effects. The copper ions can disrupt cellular processes by binding to proteins and nucleic acids, ultimately leading to cell death .

類似化合物との比較

Copper(II) carbonate (CuCO₃): A pale green or bluish-green solid that is rarely encountered due to its instability in the presence of water or moist air.

Copper(II) oxide (CuO): A black solid formed by the decomposition of basic cupric carbonate.

Copper(II) chloride (CuCl₂): A green crystalline solid used in various industrial applications.

Uniqueness: this compound is unique due to its natural occurrence as malachite and its historical use as a pigment. Its ability to release copper ions in aqueous environments makes it valuable for antimicrobial applications and as a precursor in the synthesis of other copper compounds .

生物活性

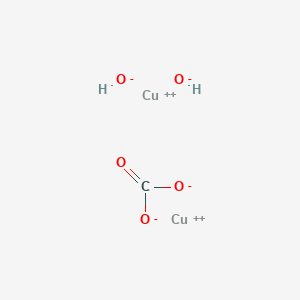

Basic cupric carbonate, also known as copper(II) carbonate hydroxide (Cu₂(OH)₂CO₃), is a compound that exhibits various biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its green solid form and is found naturally in minerals such as malachite. It can be synthesized through the reaction of copper(II) sulfate with sodium carbonate or bicarbonate, resulting in a precipitate of this compound along with the release of carbon dioxide:

Biological Applications

This compound has been utilized in various fields, including agriculture, medicine, and materials science. Its biological activities include:

- Antimicrobial Properties : this compound has shown efficacy as a fungicide and bactericide. It is often used in agricultural applications to protect crops from fungal infections and pests .

- Toxicity Studies : Research indicates that copper nanoparticles (Cu NPs), including those derived from this compound, can exhibit toxicity to various organs such as the brain, liver, and lungs. These findings highlight the need for caution in its application .

- Biocompatibility : A study assessed the biocompatibility of this compound, revealing that while it can be toxic at certain concentrations, it may also possess beneficial properties when used appropriately .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is linked to both therapeutic effects and potential toxicity .

- Cellular Interaction : this compound interacts with cellular components, influencing pathways involved in apoptosis and inflammation. For instance, it has been noted to inhibit pro-apoptotic proteins, which could promote cell survival under certain conditions .

Case Studies

- Agricultural Use : In a study evaluating the effectiveness of this compound as a fungicide, it was found to significantly reduce fungal growth on treated crops compared to untreated controls. The compound's ability to disrupt fungal cell membranes was identified as a key factor in its efficacy.

- Toxicological Assessment : A comprehensive assessment of the toxicity of this compound revealed dose-dependent effects on liver function in animal models. At higher concentrations, significant increases in liver enzymes were observed, indicating potential hepatotoxicity .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | Cu₂(OH)₂CO₃ |

| Appearance | Green solid (malachite) |

| Solubility | Insoluble in water; soluble in acids |

| Applications | Fungicide, pigment, antimicrobial agent |

| Toxicity | Dose-dependent toxicity observed in organ studies |

化学反応の分析

Thermal Decomposition

Basic cupric carbonate decomposes upon heating, releasing carbon dioxide and forming copper(II) oxide (CuO):

| Decomposition Conditions | Products | References |

|---|---|---|

| 290–300°C at atmospheric pressure | CuO, CO₂, H₂O | |

| 180°C under 4.6 MPa CO₂ pressure | Stable CuCO₃ |

The stability of this compound is highly dependent on CO₂ partial pressure. At pCO₂ < 0.11 atm, it decomposes into CuO and CO₂ in dry air .

Acid-Base Reactions

This compound reacts with acids to form corresponding copper(II) salts, water, and carbon dioxide:

Example Reactions:

-

Hydrochloric Acid (HCl):

-

Sulfuric Acid (H₂SO₄):

| Acid | Products | Reaction Conditions | References |

|---|---|---|---|

| HCl | CuCl₂, H₂O, CO₂ | Room temperature | |

| H₂SO₄ | CuSO₄, H₂O, CO₂ | Room temperature |

Copper Sulfate Method

Reaction with sodium bicarbonate:

Copper Nitrate Method

Reaction with sodium carbonate/bicarbonate:

| Method | Reactants | Conditions | References |

|---|---|---|---|

| Sulfate-based synthesis | CuSO₄, NaHCO₃ | 70–80°C, pH 8 | |

| Nitrate-based synthesis | Cu(NO₃)₂, Na₂CO₃/NaHCO₃ | Ambient temperature |

Solubility and Complexation

This compound exhibits limited solubility in water but forms complexes in specific environments:

| Solubility Profile | Conditions | References |

|---|---|---|

| Insoluble in cold water | 25°C | |

| Soluble in ammonia (NH₃) | Forms [Cu(NH₃)₄]²⁺ | |

| Soluble in concentrated NaHCO₃ | High pH, elevated temps |

In highly basic solutions, the carbonate complex anion forms:

Stability in Aqueous Environments

The compound’s stability in water depends on CO₂ partial pressure and pH:

| Condition | Outcome | References |

|---|---|---|

| pCO₂ > 4.57 atm, pH 4–8 | Stable CuCO₃ | |

| pCO₂ < 4.57 atm | Converts to azurite (Cu₃(CO₃)₂(OH)₂) |

Reaction in low-CO₂ environments:

特性

IUPAC Name |

dicopper;carbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDPCMYTCRWFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cu2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Cupric carbonate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1319-53-5, 12069-69-1 | |

| Record name | Malachite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic copper carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BASIC CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIK928GH0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。